molecular formula C14H12N2OS B145333 2-Methyl-6-(4-methylphenyl)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde CAS No. 139359-84-5

2-Methyl-6-(4-methylphenyl)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde

Cat. No. B145333
M. Wt: 256.32 g/mol
InChI Key: AKWSXBDICNCZIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-6-(4-methylphenyl)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of imidazo[2,1-B][1,3]thiazole derivatives, which have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.

Scientific Research Applications

2-Methyl-6-(4-methylphenyl)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde has been extensively studied for its potential therapeutic applications. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, this compound has shown promising antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. Furthermore, it has been reported to exhibit anti-inflammatory and analgesic properties.

Mechanism Of Action

The exact mechanism of action of 2-Methyl-6-(4-methylphenyl)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde is not fully understood. However, it has been proposed that this compound exerts its biological activity by inhibiting key enzymes and proteins involved in various cellular processes, such as DNA synthesis, cell proliferation, and inflammation.

Biochemical And Physiological Effects

2-Methyl-6-(4-methylphenyl)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde has been shown to induce apoptosis, a programmed cell death, in cancer cells. It has also been reported to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. Additionally, this compound has been shown to exhibit antibacterial and antifungal activity by disrupting the cell membrane and inhibiting the synthesis of key cellular components. Furthermore, it has been reported to exhibit anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory mediators.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Methyl-6-(4-methylphenyl)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde in lab experiments include its relatively simple synthesis method, its broad range of biological activities, and its potential therapeutic applications. However, the limitations of using this compound in lab experiments include its low solubility in water, which may limit its bioavailability, and its potential toxicity, which may require careful handling and safety precautions.

Future Directions

Future research on 2-Methyl-6-(4-methylphenyl)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde could focus on identifying its specific molecular targets and elucidating its mechanism of action. Additionally, further studies could investigate its potential therapeutic applications in various disease models, such as cancer, infectious diseases, and inflammatory disorders. Furthermore, future research could explore the synthesis of novel derivatives of this compound with improved bioavailability and reduced toxicity.

Synthesis Methods

2-Methyl-6-(4-methylphenyl)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde can be synthesized by the reaction of 2-methylimidazo[2,1-B][1,3]thiazole-6-carbaldehyde with 4-methylphenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the resulting solid is filtered and purified by recrystallization.

properties

CAS RN

139359-84-5

Product Name

2-Methyl-6-(4-methylphenyl)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde

Molecular Formula

C14H12N2OS

Molecular Weight

256.32 g/mol

IUPAC Name

2-methyl-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

InChI

InChI=1S/C14H12N2OS/c1-9-3-5-11(6-4-9)13-12(8-17)16-7-10(2)18-14(16)15-13/h3-8H,1-2H3

InChI Key

AKWSXBDICNCZIM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(SC3=N2)C)C=O

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(SC3=N2)C)C=O

synonyms

2-METHYL-6-(4-METHYLPHENYL)IMIDAZO[2,1-B]THIAZOLE-5-CARBOXALDEHYDE

Origin of Product

United States

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